molecular formula C10H13NO3 B037754 N-Hydroxy-3,4-methylenedioxyamphetamine CAS No. 114562-59-3

N-Hydroxy-3,4-methylenedioxyamphetamine

Cat. No. B037754
M. Wt: 195.21 g/mol
InChI Key: FNDCTJYFKOQGTL-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4-methylenedioxyamphetamine (HMA) is a synthetic compound that is structurally similar to amphetamines. HMA was first synthesized in 1977 by researchers at the University of California, San Francisco. Since then, HMA has been studied for its potential applications in research and medicine.

Scientific Research Applications

Synthesis and Structural Analysis

N-Hydroxy-3,4-methylenedioxyamphetamine and its derivatives, including MBDB, are a part of a class of substances known for their psychoactive properties. Research has focused on synthesizing these compounds and differentiating them through mass spectral analysis, a key step in identifying substances in forensic science. This differentiation is crucial due to the structural variety and similarity of these compounds, making identification challenging. Methods have been developed for synthesizing and differentiating regioisomeric 1-(methylenedioxyphenyl)-2-propanamines and 1-(methylenedioxyphenyl)-2-butanamines using mass spectrometry (MS-MS) techniques (Borth, Hänsel, Rösner, & Junge, 2000).

Bioactive Metabolites and Toxicity Mechanisms

MDA and its analogs have been studied for their neurotoxic effects. These compounds are known for their serotonergic neurotoxicant properties. The mechanism of this neurotoxicity involves reactive oxygen species, but the source and pathways are not fully understood. Research indicates that this toxicity may be mediated through the formation of bioactive metabolites which can lead to the depletion of serotonin, elevation in GFAP expression, and activation of microglial cells. The study of thioether metabolites of α-MeDA and N-methyl-α-MeDA is significant in understanding the neurotoxicity of MDA and MDMA (Monks, Jones, Bai, & Lau, 2004).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of these substances is crucial for both therapeutic and forensic applications. Research has been conducted to understand how these substances and their metabolites behave in the body, how they are metabolized, and their excretion profiles. For example, studies have focused on the pharmacokinetics of methylone (a β-keto analog of MDMA) and its metabolites in rats, offering insights into the metabolism of these compounds and their central activity. The significance of understanding these pharmacokinetic profiles lies in their potential to interpret drug effects, potential toxicities, and their implications in clinical and forensic toxicology (Elmore et al., 2017).

Analytical Methods for Detection and Quantification

Developing analytical methods for detecting and quantifying N-Hydroxy-3,4-methylenedioxyamphetamine and its metabolites in biological samples is critical for both therapeutic monitoring and forensic analysis. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been used to determine these substances in plasma, urine, and hair samples, providing a precise analysis and aiding in understanding the pharmacological and toxicological properties of these compounds (Kikura-Hanajiri, Kawamura, Miyajima, Sunouchi, & Goda, 2010).

properties

CAS RN

114562-59-3

Product Name

N-Hydroxy-3,4-methylenedioxyamphetamine

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine

InChI

InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3

InChI Key

FNDCTJYFKOQGTL-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)NO

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NO

Pictograms

Irritant

synonyms

N-hydroxy MDA
N-hydroxy methylenedioxyamphetamine
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer
N-hydroxy-3,4-methylenedioxyamphetamine
N-OH-MDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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